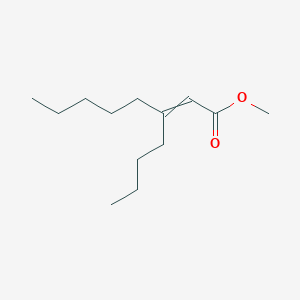
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of fluorenylidene groups attached to a butanedioic acid backbone, solvated with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol typically involves the reaction of fluorenylidene derivatives with butanedioic acid under controlled conditions. One common method involves the use of boron trifluoride as a catalyst to facilitate the reaction between coplanar 9-(phenylethynyl)-9H-fluoren-9-ols and various 2-aminobenzamides . The reaction conditions often include the use of dichloromethane as a solvent and room temperature to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced fluorenylidene derivatives.
Substitution: The fluorenylidene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives, while reduction can yield fluorenylidene alcohols.
Applications De Recherche Scientifique
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol involves its interaction with various molecular targets and pathways The fluorenylidene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone: A simpler derivative with a ketone functional group.
Fluorenylidene derivatives: Compounds with similar fluorenylidene groups but different substituents on the butanedioic acid backbone.
Uniqueness
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol is unique due to its specific structural arrangement and the presence of ethanol as a solvate. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
869881-66-3 |
|---|---|
Formule moléculaire |
C32H24O5 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
2,3-di(fluoren-9-ylidene)butanedioic acid;ethanol |
InChI |
InChI=1S/C30H18O4.C2H6O/c31-29(32)27(25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)28(30(33)34)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26;1-2-3/h1-16H,(H,31,32)(H,33,34);3H,2H2,1H3 |
Clé InChI |
JNBAKERYSIMXBW-UHFFFAOYSA-N |
SMILES canonique |
CCO.C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C(=C4C5=CC=CC=C5C6=CC=CC=C64)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
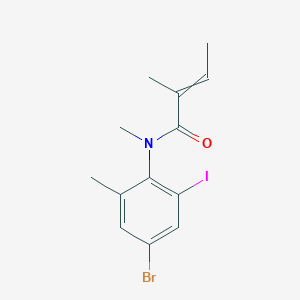
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
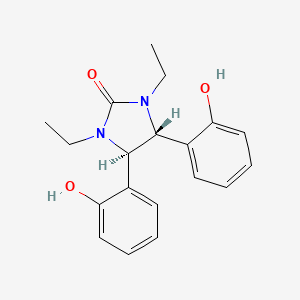
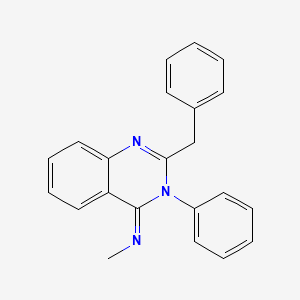
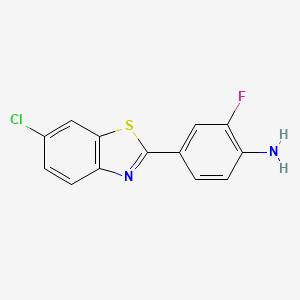
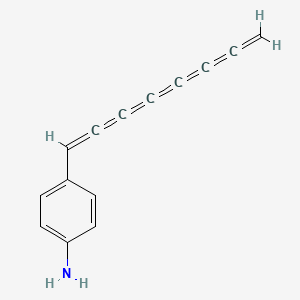
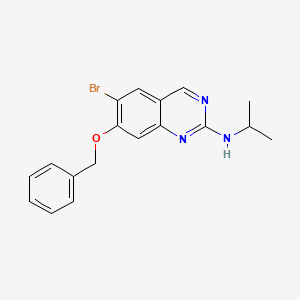
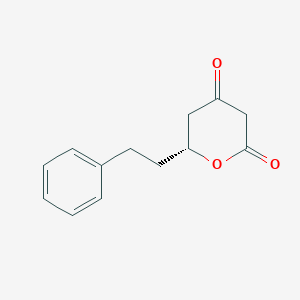
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
